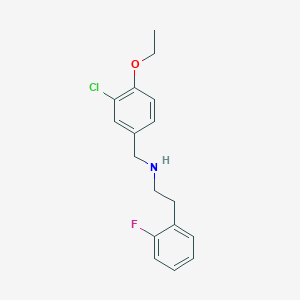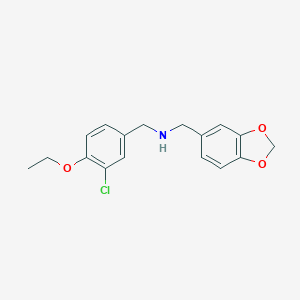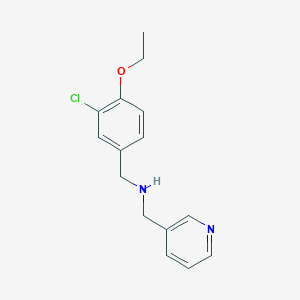![molecular formula C19H23N5O2 B275931 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B275931.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine, also known as MTPE, is a chemical compound that has been studied for its potential use in scientific research. MTPE has been found to have a unique mechanism of action that may make it useful for a variety of applications. In
科学的研究の応用
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of certain neurotransmitters in the brain. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been found to selectively inhibit the reuptake of dopamine and norepinephrine, which could make it useful in studying the effects of these neurotransmitters on behavior and cognition.
作用機序
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine works by selectively inhibiting the reuptake of dopamine and norepinephrine. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released into the synaptic cleft. By doing so, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine increases the amount of dopamine and norepinephrine available in the synaptic cleft, which can lead to increased signaling and activation of downstream pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine are still being studied, but it is known to have an impact on the levels of dopamine and norepinephrine in the brain. This can lead to changes in behavior and cognition, as well as potential therapeutic effects in certain conditions.
実験室実験の利点と制限
One advantage of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition. This allows researchers to study the effects of these neurotransmitters specifically, without the confounding effects of other neurotransmitters. However, one limitation is that the effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine may vary depending on the specific experimental conditions and the species being studied.
将来の方向性
There are several potential future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine. One area of interest is its potential use as a therapeutic agent for conditions such as depression and ADHD. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine, as well as its potential for use in other scientific research applications.
合成法
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-methoxybenzyl alcohol with 1-phenyl-1H-tetrazole-5-thiol to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzyl alcohol. This compound is then reacted with 2-bromo-2-methylpropionic acid to form the final product, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine.
特性
分子式 |
C19H23N5O2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C19H23N5O2/c1-14(2)12-20-13-15-9-10-17(18(11-15)25-3)26-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-11,14,20H,12-13H2,1-3H3 |
InChIキー |
LMEXNVGNNKSKSL-UHFFFAOYSA-N |
SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
正規SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)



![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)


![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)